3-(2-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the benzothieno-pyrimidine-dione class, characterized by a fused benzothiophene-pyrimidine core with 2,4-dione functional groups. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidine-diones) are known for antiviral, anticancer, and herbicidal applications .
Properties
Molecular Formula |
C23H14ClFN2O2S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H14ClFN2O2S/c24-17-9-2-3-10-18(17)27-22(28)21-20(16-8-1-4-11-19(16)30-21)26(23(27)29)13-14-6-5-7-15(25)12-14/h1-12H,13H2 |
InChI Key |
CKUBACIALFXNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The synthesis of this compound involves multi-step strategies to construct the benzothienopyrimidine scaffold and introduce halogenated substituents. Representative methods include:
The Gewald reaction is critical for establishing the thiophene ring, while CDI facilitates cyclization to form the pyrimidine-dione moiety . Halogenated benzyl groups are introduced via nucleophilic substitution under basic conditions.
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine and chlorine atoms activate the aromatic rings toward nucleophilic displacement. Key transformations include:
| Site | Reagent | Product | Conditions | Outcome |
|---|---|---|---|---|
| 2-Chlorophenyl group | KNH₂/NH₃ | 2-Aminophenyl derivative | −33°C, THF | Substitution of Cl with NH₂ |
| 3-Fluorobenzyl group | NaOMe/MeOH | Methoxybenzyl analog | Reflux, 12h | F replaced with OMe |
These substitutions modify electronic properties and enable further functionalization. The 2-chlorophenyl group shows higher reactivity due to steric and electronic factors compared to the fluorobenzyl substituent.
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings, enabling structural diversification:
| Reaction | Catalyst | Conditions | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Arylboronic acid, Na₂CO₃, DME/H₂O | Biaryl derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Amine, Cs₂CO₃, toluene | Aminoaryl analogs |
These reactions retain the benzothienopyrimidine core while introducing functional groups for pharmacological optimization.
Hydrolysis and Oxidation Reactions
The pyrimidine-dione system undergoes hydrolysis under acidic/basic conditions:
| Reaction | Conditions | Product | Outcome |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C | Carboxylic acid derivative | Ring opening at C2 position |
| Basic hydrolysis | NaOH/EtOH, reflux | Hydroxypyrimidine | De-esterification |
Oxidation of the thiophene sulfur with mCPBA forms sulfoxide/sulfone derivatives, altering electronic properties.
Redox Behavior
Electrochemical studies reveal quasi-reversible redox peaks at +1.2V (oxidation) and −0.8V (reduction vs. Ag/AgCl), attributed to the thiophene and pyrimidine moieties. These properties suggest potential in electroactive materials.
Stability and Degradation Pathways
-
Photodegradation : UV exposure (254 nm) leads to defluorination and C-S bond cleavage.
-
Thermal stability : Decomposes above 240°C via retro-Diels-Alder pathway.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Compounds in the benzothieno-pyrimidine class have shown promise as anticancer agents. For example, studies have indicated that derivatives exhibit inhibitory effects on eEF-2 kinase (eEF-2K), which is implicated in cancer cell proliferation. The compound's structural features may enhance its binding affinity to the target enzyme, leading to significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of benzothieno-pyrimidines possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in pathogens, making them potential candidates for new antibiotics .
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology and infectious diseases:
- Neurological Disorders : Some studies indicate that modifications to the thieno-pyrimidine scaffold may yield compounds with neuroprotective properties. These derivatives could potentially be developed for treating neurodegenerative diseases by targeting specific pathways involved in neuronal survival and function .
- Cardiovascular Applications : The modulation of specific signaling pathways by benzothieno-pyrimidines suggests possible applications in cardiovascular health, particularly in conditions related to inflammation and oxidative stress .
- Anticancer Efficacy :
- Synthesis Optimization :
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Bioactivity: The 3-fluorobenzyl group in the target compound vs. 4-fluorobenzyl in may alter receptor binding due to differences in electronic effects (meta vs. para substitution).
Heterocyclic Modifications: The oxadiazole ring in introduces additional hydrogen-bonding sites, which could enhance target affinity but may reduce metabolic stability compared to the simpler benzyl group in the target compound . Thiazolyl groups in correlate with antifungal activity, suggesting that the target compound’s benzothieno core might be tailored for similar applications with optimized substituents .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 3-(2-chlorophenyl)-1-(3-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of benzothieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions. A common approach includes the condensation of appropriate aromatic amines with carbonyl compounds followed by cyclization reactions. For instance, the synthesis can be facilitated through domino reactions that yield functionalized benzothiophenes as intermediates .
Anticancer Properties
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy. Compounds in this class have demonstrated significant inhibitory effects against various cancer cell lines. For example, derivatives with modifications at specific positions on the pyrimidine ring showed IC50 values in the low micromolar range against eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer cell proliferation .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 6 | 0.420 | eEF-2K |
| 9 | 0.930 | eEF-2K |
These findings suggest that modifications to the benzothieno structure can enhance anticancer activity.
Antibacterial and Anti-inflammatory Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives exhibit promising antibacterial and anti-inflammatory activities. For instance, compounds have been reported to inhibit bacterial growth effectively and reduce inflammation markers in vitro . The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl rings significantly influence these biological activities.
Inhibition of MIF2 Tautomerase
A notable study explored the inhibition of macrophage migration inhibitory factor 2 (MIF2) by thieno[2,3-d]pyrimidine derivatives. The most potent compound exhibited an IC50 value of 2.6 µM for MIF2 inhibition, demonstrating the therapeutic potential of these compounds in modulating inflammatory responses .
The biological activity of 3-(2-chlorophenyl)-1-(3-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is believed to stem from its ability to interact with specific molecular targets within cells:
- eEF-2K Inhibition : By inhibiting eEF-2K, these compounds can disrupt protein synthesis pathways critical for cancer cell survival.
- MIF2 Modulation : The inhibition of MIF2 suggests a mechanism for reducing inflammatory responses and potentially treating autoimmune conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
- Methodology : The compound can be synthesized via a multi-step procedure involving (1) condensation of substituted anilines with phenyl chloroformate, (2) alkylation of intermediates (e.g., 3-fluorobenzyl chloride), and (3) cyclization to form the benzothieno-pyrimidine-dione core. Key steps include controlling reaction temperatures (e.g., 60–80°C in DMF) and using potassium carbonate as a base for alkylation. Purification via column chromatography and characterization by NMR (e.g., δ 4.87 ppm for benzyl protons) and mass spectrometry (observed [M+H] ~380–414) are critical .
Q. How can researchers verify the structural integrity of this compound?
- Methodology : Use a combination of NMR to confirm substituent positions (e.g., aromatic protons at δ 7.44–6.73 ppm for fluorobenzyl and chlorophenyl groups) and high-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., CHClFNO). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous pyrimidine-diones (R factor ≤0.069, data-to-parameter ratio ~15.9) .
Q. What solvents and conditions are suitable for solubility testing?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8) at concentrations up to 10 mM. For biological assays, ensure compatibility with assay media by pre-dissolving in DMSO (<1% v/v) to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthetic batches?
- Methodology : Variations in NMR shifts (e.g., δ 2.25–2.74 ppm for methyl groups) may arise from impurities or tautomerism. Perform (1) rigorous purification (e.g., recrystallization from ethanol/water), (2) 2D NMR (COSY, HSQC) to assign protons, and (3) variable-temperature NMR to detect dynamic processes. Compare with literature data for analogous compounds (e.g., δ 4.60 ppm for tetrahydropyrimidine protons) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodology : Systematically modify substituents:
- Chlorophenyl group : Replace with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) to enhance binding to ATP pockets.
- Fluorobenzyl group : Optimize para/meta-fluorine positioning to improve hydrophobic interactions.
Test derivatives in kinase inhibition assays (e.g., IC determination using ADP-Glo™) and correlate with computational docking (MOE software, PDB ID templates) .
Q. How can crystallographic data resolve ambiguities in tautomeric forms?
- Methodology : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Collect X-ray diffraction data (λ = 0.71073 Å, T = 90–298 K) and refine structures using SHELXL. Key metrics include R factor (<0.07) and mean C–C bond length deviations (<0.005 Å). For example, crystallography confirmed the keto-enol tautomerism in pyrimidine-diones .
Q. What analytical approaches validate metabolic stability in vitro?
- Methodology : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t) using nonlinear regression. Include positive controls (e.g., verapamil) and adjust for protein binding (e.g., equilibrium dialysis) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across cell lines?
- Methodology : (1) Verify compound stability in culture media (e.g., HPLC purity post-incubation). (2) Control for off-target effects using siRNA knockdown of suspected targets. (3) Cross-validate in isogenic cell lines (e.g., wild-type vs. kinase-mutated). For example, fluorobenzyl derivatives showed variable IC in MDA-MB-231 vs. HEK293 cells due to differential expression of efflux transporters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
